molecular formula C5H8O4 B1444791 Pentanedioic-3,3-D2 acid CAS No. 43087-19-0

Pentanedioic-3,3-D2 acid

Cat. No. B1444791
CAS RN: 43087-19-0
M. Wt: 134.13 g/mol
InChI Key: JFCQEDHGNNZCLN-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanedioic-3,3-D2 acid, also known as pentanedioic acid, is an organic compound that is found in many natural sources such as plants and animals. It is a white crystalline solid with a molecular weight of 128.14 g/mol and a melting point of 108 °C. Pentanedioic acid is a dicarboxylic acid, which means that it has two carboxylic acid groups. It is a common intermediate in the synthesis of many other organic compounds.

Mechanism Of Action

The mechanism of action of Pentanedioic-3,3-D2 acid acid is based on its ability to act as a proton acceptor. When Pentanedioic-3,3-D2 acid acid is exposed to an acidic environment, it will accept a proton from the environment, resulting in the formation of the pentanedioate anion. This anion is then capable of participating in a variety of chemical reactions.

Biochemical And Physiological Effects

Pentanedioic acid has a variety of biochemical and physiological effects. It is known to inhibit enzymes, including those involved in the metabolism of carbohydrates and fats. It is also known to bind to certain receptors in the body, such as the serotonin receptor. In addition, Pentanedioic-3,3-D2 acid acid has been shown to have an anti-inflammatory effect.

Advantages And Limitations For Lab Experiments

The advantages of using Pentanedioic-3,3-D2 acid acid in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using Pentanedioic-3,3-D2 acid acid in laboratory experiments is that it can be toxic if not handled properly.

Future Directions

For research involving Pentanedioic-3,3-D2 acid acid include further exploration of its biochemical and physiological effects. In addition, research could be conducted to determine the optimal conditions for its synthesis, as well as to develop new methods for its synthesis. Additionally, research could be conducted to explore the potential applications of Pentanedioic-3,3-D2 acid acid in the pharmaceutical and industrial fields. Finally, further research could be conducted to explore its potential use as a food additive or preservative.

Scientific Research Applications

Pentanedioic acid has a variety of scientific research applications. It is widely used in the synthesis of other organic compounds, such as esters and amides. It is also used in the synthesis of polymers and other materials. In addition, Pentanedioic-3,3-D2 acid acid is used in the synthesis of surfactants, catalysts, and other chemicals.

properties

IUPAC Name

3,3-dideuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanedioic-3,3-D2 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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